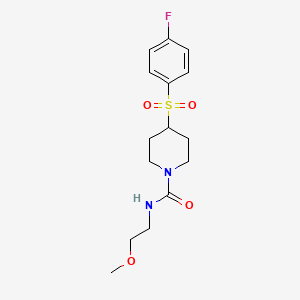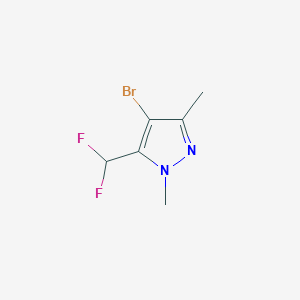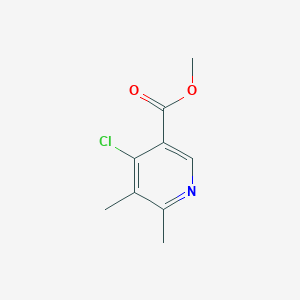
4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H21FN2O4S and its molecular weight is 344.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, "4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide" and its derivatives have been extensively studied for their therapeutic potentials. For example, in the synthesis of hypoglycemic agents, such as repaglinide, modifications on the sulfonylurea backbone, including the incorporation of fluorophenyl groups, have shown significant activity in lowering blood glucose levels, offering new avenues for type 2 diabetes management (Grell et al., 1998). These studies underline the compound's role in designing more effective and selective hypoglycemic agents.
Bioorganic Chemistry
In bioorganic chemistry, the structural features of "this compound" are utilized to develop novel compounds with potential biological activities. For instance, the synthesis and pharmacological evaluation of benzamide derivatives as selective serotonin receptor agonists highlight the significance of sulfonyl and fluorophenyl groups in modulating receptor affinity and selectivity (Sonda et al., 2004). These studies contribute to the understanding of structure-activity relationships (SARs) and the development of therapeutic agents targeting the central nervous system.
Materials Science
The compound's utility extends to materials science, where its derivatives are explored for applications in polymer chemistry. For example, the development of sulfonated poly(arylene ether sulfone) copolymers with enhanced proton conductivity and thermal stability for fuel cell applications demonstrates the versatility of fluorophenyl and sulfonyl moieties in engineering advanced materials (Kim et al., 2008). These materials hold promise for sustainable energy technologies by improving the efficiency and durability of proton exchange membranes.
Radiopharmaceuticals
In the field of radiopharmaceuticals, derivatives of "this compound" have been investigated for their potential as imaging agents. For instance, the development of PET radiotracers for studying cannabinoid receptors and serotonin receptors in the brain leverages the compound's structural framework to achieve high specificity and binding affinity (Katoch-Rouse et al., 2003). These studies are crucial for advancing our understanding of neurological disorders and developing targeted diagnostic tools.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-22-11-8-17-15(19)18-9-6-14(7-10-18)23(20,21)13-4-2-12(16)3-5-13/h2-5,14H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIWBKWPYRVGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl]propanamide](/img/structure/B2433844.png)
![{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2433845.png)



![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2433850.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433853.png)


![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2433857.png)



![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2433867.png)
